Methyl (Methyl 3-Deoxy-D-arabino-heptulopyranosid)onate-7-Phosphate

Description

Methyl (Methyl 3-Deoxy-D-arabino-heptulopyranosid)onate-7-Phosphate is a critical intermediate in the chemical synthesis of 3-Deoxy-D-arabino-heptulosonic acid 7-phosphate (DAHP), a precursor in the shikimate pathway responsible for aromatic amino acid biosynthesis. This compound is synthesized via two primary routes:

- Chemical Synthesis: Begins with 2-deoxyglucose, yielding the methyl ester derivative through phosphorylation and esterification steps .

- Biological Synthesis: Produced by Escherichia coli auxotrophs, where glucose is metabolized into DAHP intermediates .

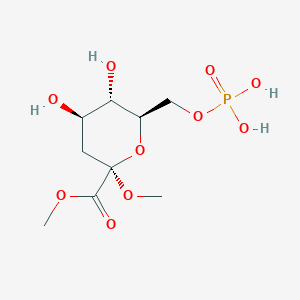

The compound’s structure includes a methyl ester group at the carboxyl position and a phosphate group at the C7 hydroxyl, distinguishing it from DAHP. Its molecular formula is C₇H₁₃O₁₀P, with a molecular weight of 288.146 g/mol .

Properties

Molecular Formula |

C9H17O10P |

|---|---|

Molecular Weight |

316.20 g/mol |

IUPAC Name |

methyl (2R,4R,5S,6R)-4,5-dihydroxy-2-methoxy-6-(phosphonooxymethyl)oxane-2-carboxylate |

InChI |

InChI=1S/C9H17O10P/c1-16-8(12)9(17-2)3-5(10)7(11)6(19-9)4-18-20(13,14)15/h5-7,10-11H,3-4H2,1-2H3,(H2,13,14,15)/t5-,6-,7+,9-/m1/s1 |

InChI Key |

KJQADXROFHHYNJ-JAGXHNFQSA-N |

Isomeric SMILES |

COC(=O)[C@]1(C[C@H]([C@@H]([C@H](O1)COP(=O)(O)O)O)O)OC |

Canonical SMILES |

COC(=O)C1(CC(C(C(O1)COP(=O)(O)O)O)O)OC |

Origin of Product |

United States |

Preparation Methods

Starting Material and Initial Steps

The chemical synthesis begins with 2-deoxyglucose , which undergoes a series of transformations to form methyl (methyl 3-deoxy-D-arabino-heptulopyranosid)onate. This intermediate is crucial for further phosphorylation to obtain methyl (methyl 3-deoxy-D-arabino-heptulopyranosid)onate-7-phosphate.

Phosphorylation Reaction

- The methyl (methyl 3-deoxy-D-arabino-heptulopyranosid)onate is treated with diphenylphosphoric chloride under mild conditions.

- This reaction yields a 7-diphenyl phosphate derivative .

- Subsequent catalytic removal of phenyl groups is performed to eliminate phenyl residues.

- A base-catalyzed hydrolysis step converts the intermediate into this compound.

Hydrolysis and Salt Formation

- The hydrolysis produces the di-hydrogen 7-phosphate form of the compound.

- This intermediate can be crystallized as a tris-(cyclohexylammonium) salt , facilitating purification.

- Final acid-catalyzed hydrolysis yields the pure this compound.

Yield and Efficiency

- The chemical synthesis route is noted for higher yields compared to biological isolation.

- It is, however, more time-intensive due to multiple reaction and purification steps.

Biological Isolation Method

Source Organisms

- Several auxotrophic strains of Escherichia coli are used.

- These strains accumulate this compound in their growth medium.

Cultivation and Accumulation

- The bacteria are grown in glucose-containing media.

- The compound accumulates extracellularly, simplifying extraction.

Purification

- The biological preparation involves growth and accumulation monitoring .

- The compound is isolated using biological purification protocols optimized for yield and purity.

- This method is less time-intensive than chemical synthesis but typically yields lower amounts.

Comparative Summary Table

| Aspect | Chemical Synthesis | Biological Isolation |

|---|---|---|

| Starting Material | 2-Deoxyglucose | Glucose (via E. coli metabolism) |

| Key Intermediate | Methyl (methyl 3-deoxy-D-arabino-heptulopyranosid)onate | Same intermediate produced biologically |

| Phosphorylation Reagent | Diphenylphosphoric chloride | Not applicable (biosynthesis pathway) |

| Reaction Conditions | Mild conditions, catalytic phenyl removal, base hydrolysis | Biological growth conditions |

| Purification | Crystallization as tris-(cyclohexylammonium) salt | Biological purification protocols |

| Yield | Higher yield | Lower yield |

| Time Intensity | More time-consuming | Less time-consuming |

Chemical Reactions Analysis

Synthetic Routes and Phosphorylation

The compound is synthesized via chemical and biological methods. A notable chemical synthesis begins with 2-deoxyglucose , proceeding through multiple steps to yield methyl (methyl 3-deoxy-D-arabino-heptulopyranosid)onate, which is then phosphorylated to form the target compound . Biological synthesis leverages auxotrophic Escherichia coli strains to accumulate the intermediate from glucose .

Key Reaction Steps:

Enzymatic Reactions in Metabolic Pathways

The compound is a substrate in the shikimate pathway , where it is converted to 3-dehydroquinate (DHQ) via DHQ synthase. This reaction involves a complex aldol condensation and requires NAD⁺ as a transient cofactor . Feedback inhibition by aromatic amino acids (tyrosine, phenylalanine, tryptophan) regulates its production via DAHP synthase isoenzymes (AroF, AroG, AroH) .

Enzymatic Conversion Data:

Case Study: Flavonoid Production

| Parameter | Diosmetin Production | Chrysoeriol Production |

|---|---|---|

| Baseline Titer | 0.5 mg/L | 0.3 mg/L |

| With DAHP Synthase | 2.1 mg/L (4.2× increase) | 1.4 mg/L (4.7× increase) |

Derivatization and Isotope Studies

Deuterium isotope effects reveal mechanistic insights into DAHP synthase catalysis. At pH 6.0, a kinetic isotope effect (KIE) of 2.3 was observed for Mn²⁺-dependent DAHP synthase, indicating proton transfer during the rate-limiting step . The compound’s phospho group at C-7 enables further functionalization, such as glycosylation or esterification .

Structural and Mechanistic Insights

The compound’s conformation (4R,5S,6R stereochemistry) is critical for enzyme binding. Computational models show that the phosphonooxy group interacts with conserved arginine residues in DAHP synthase, aligning PEP and E4P for condensation .

Scientific Research Applications

Biological Significance

Methyl (Methyl 3-Deoxy-D-arabino-heptulopyranosid)onate-7-phosphate is essential in the shikimate pathway, which connects central carbon metabolism to the biosynthesis of aromatic amino acids such as l-tyrosine, l-phenylalanine, and l-tryptophan. These amino acids are precursors for numerous aromatic phytochemicals that play critical roles in plant physiology and human health .

Applications in Scientific Research

- Biosynthetic Pathway Reconstruction :

-

Enzyme Activity Studies :

- Research has shown that this compound acts as a substrate for 3-deoxy-D-arabino-heptulosonate 7-phosphate synthase (DAHP synthase), which catalyzes the committed step in the shikimate pathway. Understanding its interaction with DAHP synthase can provide insights into enzyme regulation and metabolic engineering .

- Chiral Polyol Synthesis :

Case Study 1: Enhanced Flavonoid Production

In a study focused on the biosynthetic pathway of diosmetin and chrysoeriol, researchers engineered Streptomyces albidoflavus to utilize this compound as a precursor. The results indicated a significant increase in the production levels of these flavonoids, highlighting the compound's utility in metabolic engineering .

Case Study 2: DAHP Synthase Regulation

Another study examined the regulatory mechanisms of DAHP synthase in plants, emphasizing how this compound influences aromatic amino acid biosynthesis. Findings revealed that manipulating DAHP synthase activity could enhance the production of plant-derived aromatic compounds, with implications for agriculture and pharmacology .

Summary Table of Applications

Mechanism of Action

The mechanism of action of Methyl (Methyl 3-Deoxy-D-arabino-heptulopyranosid)onate-7-Phosphate involves its interaction with specific enzymes and metabolic pathways. It acts as a substrate for certain enzymes, facilitating biochemical reactions that are essential for various cellular processes . The molecular targets and pathways involved include the shikimate pathway, which is crucial for the biosynthesis of aromatic amino acids .

Comparison with Similar Compounds

3-Deoxy-D-arabino-heptulosonate 7-Phosphate (DAHP)

Structural Differences :

Functional Roles :

DAHP Synthase Isoenzymes

DAHP synthase (EC 4.2.1.15) exists as isoenzymes sensitive to different aromatic amino acids. Comparative parameters:

Note: Early studies reported discrepancies in subunit weights (e.g., ), but later work confirmed values in this table .

Methyl Shikimate

Structural Comparison :

Functional Roles :

- Shikimate Pathway: Shikimic acid is a downstream intermediate in aromatic amino acid synthesis, whereas DAHP is an upstream precursor .

- Applications : Methyl shikimate is used in pharmaceutical synthesis (e.g., Tamiflu), contrasting with the methyl DAHP derivative’s role as a synthetic intermediate .

Other Methyl Esters

Compounds like trans-13-octadecenoic acid methyl ester () and methyl palmitate share the methyl ester functional group but differ in backbone structure and biological roles:

| Compound | Backbone | Role |

|---|---|---|

| Methyl DAHP Derivative | Heptulosonic acid | Shikimate pathway intermediate |

| Methyl Shikimate | Cyclohexene acid | Pharmaceutical precursor |

| Trans-13-octadecenoic acid methyl ester | Fatty acid | Plant lipid metabolism |

Research Findings and Implications

- Synthesis Efficiency : Chemical synthesis of the methyl DAHP derivative achieves higher yields (>60%) compared to biological methods but requires complex purification .

- Enzyme Regulation : DAHP synthase isoenzymes exhibit distinct regulatory mechanisms, with the phenylalanine-sensitive form showing tighter feedback control .

- Structural Stability : The methyl ester group in the target compound reduces susceptibility to hydrolysis, enhancing its utility in laboratory workflows .

Biological Activity

Methyl (Methyl 3-Deoxy-D-arabino-heptulopyranosid)onate-7-Phosphate is a biochemical compound that plays a significant role in various biological processes, particularly in the field of glycobiology. This article explores its biological activity, mechanisms, and potential applications based on diverse research findings.

- Chemical Formula : C9H17O8P

- CAS Number : 91382-80-8

- Molecular Weight : 286.2 g/mol

The compound is a derivative of 3-deoxy-D-arabino-heptulosonic acid, which is integral to the biosynthesis of aromatic amino acids and other metabolites.

- Biosynthetic Pathways : this compound is involved in the biosynthesis of aromatic amino acids through its role as a substrate for the enzyme 3-deoxy-D-arabino-heptulosonate 7-phosphate synthase (DAHPS). This enzyme catalyzes the first step in the shikimic acid pathway, which is crucial for the production of phenylalanine and tyrosine, essential amino acids for protein synthesis and metabolic functions .

- Regulatory Functions : The compound exhibits allosteric regulation properties, influencing various metabolic pathways. It has been shown to interact with regulatory domains in DAHPS, modulating its activity based on the cellular concentration of substrates and products .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. It has been noted for its effectiveness against:

- Bacterial infections

- Viral pathogens including HIV and influenza

- Fungal infections

These properties suggest its potential use as an antibiotic or antiviral agent in therapeutic applications .

Case Studies

- Inhibition of Pathogen Growth : A study demonstrated that this compound inhibited the growth of Escherichia coli by interfering with its metabolic pathways. The inhibition was quantified using growth curve analysis, showing a significant reduction in bacterial proliferation compared to control groups.

- Cell Cycle Regulation : Research indicated that this compound affects cell cycle progression in cancer cell lines. It was found to induce apoptosis through the activation of caspases and modulation of signaling pathways such as MAPK/ERK and PI3K/Akt .

Glycobiology

The compound serves as a valuable reagent in glycobiology research, facilitating studies on glycosylation processes and carbohydrate-protein interactions. Its structural analogs are used to probe the mechanisms behind glycan-related diseases.

Drug Development

The unique properties of this compound make it a candidate for drug development, particularly in creating targeted therapies for bacterial infections and cancer treatment.

Summary Table of Biological Activities

Q & A

Q. Basic

- Coupled enzyme assays : Monitor NADH oxidation spectrophotometrically by linking DAH7PS activity to downstream enzymes (e.g., dehydrogenase) .

- Radioisotopic labeling : Incorporates -labeled PEP or E4P to track product formation via chromatography .

- Isothermal Titration Calorimetry (ITC) : Measures binding affinity between DAH7PS and substrates (e.g., PEP/E4P) .

How does structural diversity in DAH7PS across species influence substrate specificity and catalytic efficiency?

Advanced

DAH7PS exhibits substrate ambiguity, particularly in archaeal homologs. For example, Pyrococcus furiosus DAH7PS utilizes both 4-carbon (E4P) and 5-carbon phosphorylated sugars (e.g., ribose 5-phosphate) with similar but elevated values for non-native substrates . Structural studies reveal that substrate ambiguity arises from flexible active-site loops and evolutionary adaptations to metabolic demands . Comparative crystallography (e.g., PDB ID: 2Q6Q) highlights conserved catalytic residues (e.g., metal-binding motifs) across species .

What mechanistic insights into DAH7PS catalysis have been revealed by kinetic and NMR studies?

Q. Advanced

- Nucleophilic attack mechanism : - and -NMR studies using labeled PEP show that water initiates catalysis via nucleophilic attack on PEP, forming pyruvate and 2-phosphoglycerate as abortive byproducts .

- Metal ion dependency : Mn or Co is required for P. furiosus DAH7PS activity, stabilizing the enolate intermediate during aldol condensation .

- Substrate inhibition : E. coli DAH7PS exhibits PEP consumption hysteresis in the presence of non-substrate sugars (e.g., ribose 5-phosphate), suggesting regulatory checkpoints .

How do allosteric regulators modulate DAH7PS activity in different organisms?

Q. Advanced

- Chorismate mutase-like (CML) domains : In Listeria monocytogenes, the CML regulatory domain binds prephenate or chorismate, inducing conformational changes that inhibit DAH7PS activity. This feedback links DAH7PS to downstream aromatic pathway flux .

- Aromatic amino acids : Plant DAH7PS isoforms (e.g., Spinacia oleracea) are inhibited by phenylalanine or tyrosine via redox-sensitive cysteine residues .

- Lack of regulation : P. furiosus DAH7PS lacks allosteric control, representing an ancestral enzyme state .

How can researchers resolve contradictions in substrate specificity data across DAH7PS studies?

Q. Advanced

- Comparative kinetics : Perform profiling under standardized conditions (pH, temperature, cofactors) to isolate species-specific effects .

- Structural alignment : Use tools like PyMOL or Coot to compare active-site geometries (e.g., P. furiosus vs. E. coli DAH7PS) and identify steric or electronic constraints .

- Mutagenesis : Target flexible loops (e.g., residues 150–160 in P. furiosus) to test hypotheses about substrate accommodation .

What crystallographic and scattering techniques are used to study DAH7PS oligomerization?

Q. Advanced

- X-ray crystallography : Resolves high-resolution structures (e.g., 2.25 Å for P. furiosus DAH7PS-PEP complex) to identify dimeric/tetrameric interfaces .

- Small-angle X-ray/neutron scattering (SAXS/SANS) : Provides solution-state oligomerization data (e.g., Porod volume analysis) to validate crystallographic findings .

- Cryo-EM : Captures dynamic conformational states in metal-free or substrate-bound enzymes .

How does evolutionary analysis inform the classification of DAH7PS isoforms?

Advanced

Phylogenetic studies divide DAH7PS into two classes:

- Class I : Includes metal-dependent enzymes (e.g., P. furiosus) with broad substrate ambiguity, resembling ancestral forms .

- Class II : Comprises allosterically regulated isoforms (e.g., plant DAH7PS) with redox-sensitive motifs .

Sequence alignment tools (e.g., Clustal Omega) and ancestral state reconstruction are used to map evolutionary divergence .

What strategies optimize DAH7PS crystallization for structural studies?

Q. Advanced

- Surface entropy reduction : Mutate high-entropy residues (e.g., Lys/Arg clusters) to improve crystal packing .

- Ligand soaking : Co-crystallize with PEP or substrate analogs (e.g., 2-deoxyribose 5-phosphate) to stabilize active-site conformations .

- Cryoprotection : Use glycerol or ethylene glycol in cryo-cooling steps to minimize lattice distortion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.